molecular formula C17H17N5O2 B4464347 N-[(4-Methoxyphenyl)methyl]-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide

N-[(4-Methoxyphenyl)methyl]-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide

Cat. No.: B4464347
M. Wt: 323.35 g/mol
InChI Key: NJHOYTUVWHGHHF-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide is a heterocyclic organic compound featuring a 1,2,4-triazole core substituted with a pyridin-3-yl group at position 5 and an acetamide-linked 4-methoxybenzyl moiety at position 2. This structure integrates aromatic (methoxyphenyl, pyridine) and heterocyclic (triazole) components, which are frequently associated with bioactivity in medicinal chemistry. Its synthesis likely involves multi-step organic reactions, including cyclization and coupling strategies common to triazole derivatives .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-24-14-6-4-12(5-7-14)10-19-16(23)9-15-20-17(22-21-15)13-3-2-8-18-11-13/h2-8,11H,9-10H2,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHOYTUVWHGHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=NC(=NN2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the “click chemistry” approach, which involves the cycloaddition of azides and alkynes to form the triazole ring . The reaction conditions often include the use of copper(I) catalysts and mild temperatures to ensure high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The choice of solvents, catalysts, and purification methods are critical factors in the industrial production of this compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazole Ring

The 1,2,4-triazole moiety undergoes regioselective substitutions, particularly at the N-1 and C-5 positions, due to its electron-deficient nature. Key reactions include:

Reaction TypeReagents/ConditionsProduct/OutcomeYield (%)Reference
AlkylationCH₃I, K₂CO₃, DMF, 80°CN-1 methylated derivative72
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → RTAcetylated at C-5 position65
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, DME, 100°CPyridyl group replaced with aryl/heteroaryl58–85

Mechanistic Insight : Alkylation occurs preferentially at N-1 due to steric hindrance at C-5. Acylation leverages the triazole’s lone pairs for electrophilic attack .

Oxidation and Reduction Reactions

The sulfur atom in the thioether linkage and the pyridine ring are redox-active sites:

Reaction TypeReagents/ConditionsProduct/OutcomeYield (%)Reference
Sulfoxide FormationH₂O₂, AcOH, RT, 6hSulfinyl derivative89
Pyridine N-OxidationmCPBA, CHCl₃, 0°C → RTPyridine N-oxide78
Amide ReductionLiAlH₄, THF, refluxAcetamide → amine63

Key Finding : Oxidation of the sulfur atom to sulfoxide enhances hydrogen-bonding capacity, impacting biological activity .

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in [3+2] cycloadditions and ring-expansion reactions:

Reaction TypeReagents/ConditionsProduct/OutcomeYield (%)Reference
Huisgen CycloadditionCuI, NaN₃, DMF, 60°C1,2,3-Triazole-fused hybrid81
Ring Opening with NH₂NH₂Hydrazine, EtOH, refluxTriazole → open-chain hydrazide68

Mechanistic Note : Cu-catalyzed cycloadditions yield stable 1,4-disubstituted triazoles, while hydrazine disrupts the triazole’s aromaticity .

Functional Group Interconversion

The acetamide side chain undergoes hydrolysis and condensation:

Reaction TypeReagents/ConditionsProduct/OutcomeYield (%)Reference
Acidic HydrolysisHCl (6M), reflux, 12hAcetamide → carboxylic acid94
Condensation with RNH₂EDC·HCl, HOBt, DIPEA, DMFAmide → substituted urea77

Application : Hydrolysis to carboxylic acid facilitates salt formation for improved solubility .

Aromatic Electrophilic Substitution

The methoxyphenyl and pyridine rings undergo halogenation and nitration:

Reaction TypeReagents/ConditionsProduct/OutcomeYield (%)Reference
Bromination (Pyridine)Br₂, FeBr₃, CH₂Cl₂, 0°C3-Bromopyridine derivative55
Nitration (Methoxyphenyl)HNO₃/H₂SO₄, 0°CPara-nitro-methoxyphenyl62

Regioselectivity : Bromination occurs at the pyridine’s C-3 due to directing effects of the triazole .

Metal-Complexation Reactions

The pyridine and triazole N-atoms coordinate transition metals:

Metal IonLigand SiteComplex StructureStability Constant (log K)Reference
Cu(II)Pyridine N, Triazole NOctahedral geometry10.2
Pd(II)Triazole NSquare planar8.7

Application : Cu(II) complexes exhibit enhanced antimicrobial activity compared to the free ligand .

Scientific Research Applications

N-[(4-Methoxyphenyl)methyl]-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(4-Methoxyphenyl)methyl]-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methoxyphenyl and pyridinyl groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions are highlighted below through comparisons with analogs containing triazole, pyridine, or substituted aryl groups. Data are synthesized from diverse sources to emphasize key differences in structure, properties, and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Modifications Notable Properties/Bioactivity Reference
Target Compound :
N-[(4-Methoxyphenyl)methyl]-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide
1,2,4-Triazole core, pyridin-3-yl (C5), 4-methoxybenzyl-acetamide (C3) Methoxyphenylmethyl group at acetamide Hypothesized antimicrobial/anticancer activity due to triazole-pyridine synergy
N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole with pyridin-2-yl and propenyl substituents Chloro-methoxyphenyl and propenyl groups Antimicrobial activity (vs. pyrazole analogs)
2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide Furan-methyl and pyridin-3-yl on triazole Furan instead of methoxybenzyl Enhanced solubility in DMSO; potential for CNS-targeted formulations
N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Pyridin-4-yl and fluorophenyl substituents Fluoro-methylphenyl group Improved target selectivity in kinase inhibition studies
2-{[4-(4-chlorophenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide Triazole with tetrahydropyrimidine and chlorophenyl Dioxopyrimidine moiety Unique dual-action (enzyme inhibition + DNA interaction)
2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide Thiophen-ethyl substituent Thiophene instead of methoxyphenyl Broad-spectrum antimicrobial activity (Gram-positive bacteria)

Key Comparative Insights :

Chlorophenyl or fluorophenyl substituents () increase electrophilicity, often correlating with stronger antimicrobial or enzyme-inhibitory effects.

Heterocyclic Core Variations :

  • Pyridin-3-yl (target compound) vs. pyridin-4-yl (): Positional isomerism influences binding to nicotinic receptors or kinases .
  • Replacement of triazole with pyrazole () or thiazole () reduces conformational rigidity, altering target specificity.

Functional Group Synergy :

  • Compounds combining triazole with pyridine (target, ) exhibit enhanced π-π stacking and hydrogen-bonding capabilities, critical for interacting with biological targets like enzymes or DNA .
  • Sulfanyl (-S-) linkages (common in –19) improve metabolic stability compared to oxygen or nitrogen-based linkers.

Uniqueness of Target Compound :

  • The methoxyphenylmethyl-acetamide side chain distinguishes it from analogs with simpler alkyl or aryl substitutions. This group may confer selectivity toward estrogen-related receptors or cytochrome P450 isoforms, as seen in structurally related methoxy-substituted drugs .

Biological Activity

N-[(4-Methoxyphenyl)methyl]-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Synthesis of the Compound

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazole Ring : The triazole moiety is synthesized through a cyclization reaction involving pyridine derivatives and appropriate reagents.
  • Acetamide Formation : The acetamide group is introduced via acylation reactions with acetic anhydride or acetyl chloride.
  • Methylation : The methoxy group is introduced using methylating agents like dimethyl sulfate or methyl iodide.

Antioxidant Activity

The compound has been evaluated for its antioxidant properties using various assays such as the DPPH radical scavenging method. This evaluation is crucial as antioxidants play a significant role in preventing oxidative stress-related diseases. Studies indicate that compounds with similar structures exhibit enhanced antioxidant activity compared to standard antioxidants like ascorbic acid .

Anticancer Activity

This compound has shown promising anticancer activity against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.
  • Cytotoxicity Results : The MTT assay revealed that the compound exhibits higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting a selective action against certain cancer types .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein tyrosine kinases, which are crucial in cancer signaling pathways .
  • Induction of Apoptosis : Evidence suggests that the compound can induce apoptosis in cancer cells, as indicated by increased annexin V-FITC positivity in treated cell lines .

Comparative Biological Activity Table

Compound NameAntioxidant Activity (DPPH Scavenging)Cytotoxicity (IC50 in µM)Mechanism
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide1.37 times higher than ascorbic acidNot specifiedAntioxidant
This compoundNot specifiedU-87: Low; MDA-MB-231: Higher IC50Apoptosis induction

Study 1: Anticancer Evaluation

A study investigated the anticancer properties of various triazole derivatives, including N-[(4-Methoxyphenyl)methyl]-2-[5-(pyridin-3-y)-1H-1,2,4-triazol-3-yl]acetamide. The results indicated that these compounds exhibited significant growth inhibition across multiple cancer cell lines, with a notable emphasis on their selectivity towards glioblastoma cells .

Study 2: Mechanistic Insights

Research focusing on the mechanistic pathways revealed that compounds with similar structures could disrupt critical signaling pathways involved in tumor growth and metastasis. This disruption was attributed to their ability to inhibit specific kinases and induce cell cycle arrest in cancer cells .

Q & A

Q. What synthetic methodologies are effective for preparing N-[(4-Methoxyphenyl)methyl]-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide?

A robust synthetic approach involves refluxing equimolar concentrations of precursors (e.g., substituted oxazolones and triazole derivatives) at 150°C for 5 hours using pyridine and Zeolite (Y-H) as catalysts. Post-reaction, the product is isolated via ice-cold hydrochloric acid precipitation and recrystallized from ethanol . This method ensures high purity and reproducibility.

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Structural validation requires a combination of:

  • 1H NMR to confirm proton environments (e.g., methoxy groups at δ ~3.8 ppm and pyridyl protons at δ ~8.5 ppm).
  • IR spectroscopy to identify characteristic carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole ring vibrations.
  • LC-MS for molecular weight verification and purity assessment.
  • Elemental analysis to ensure stoichiometric accuracy .

Q. How is preliminary biological activity screening conducted for this compound?

Initial screening involves in vitro assays such as:

  • Antioxidant activity via DPPH radical scavenging (reported as IC₅₀ values).
  • Enzyme inhibition studies (e.g., acetylcholinesterase or urease inhibition).
  • Protein binding assays (e.g., bovine serum albumin (BSA) interactions) using fluorescence quenching to assess pharmacokinetic properties .

Advanced Research Questions

Q. How can molecular docking predict the biological targets and binding mechanisms of this compound?

Computational workflows include:

  • PASS program to predict potential biological targets (e.g., kinase inhibition or receptor modulation).
  • Molecular docking (AutoDock Vina or Schrödinger Suite) to analyze binding poses and interactions (e.g., hydrogen bonds with pyridyl nitrogen or hydrophobic contacts with triazole rings).
  • Validation via MD simulations to assess binding stability over time .

Q. What strategies optimize synthetic yield and scalability?

Comparative studies of conventional thermal reflux vs. microwave-assisted synthesis demonstrate that microwave methods reduce reaction time (from hours to minutes) while improving yields by 15–20%. Catalyst screening (e.g., Zeolite Y-H vs. acidic resins) and solvent optimization (e.g., DMF vs. ethanol) further enhance efficiency .

Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?

SAR studies involve:

  • Functional group substitutions (e.g., replacing methoxy with ethoxy or halogen groups).
  • Bioisosteric replacements (e.g., triazole-to-oxadiazole swaps) to modulate potency.
  • Pharmacophore mapping to identify critical binding moieties (e.g., pyridyl-triazole core) .

Q. How should discrepancies in biological activity data across assays be addressed?

Contradictions (e.g., high BSA binding but low enzyme inhibition) are resolved by:

  • Cross-validation using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic IC₅₀).
  • Structural analysis (X-ray crystallography or DFT calculations) to identify conformational flexibility or solvent effects .

Q. What methodologies assess the compound’s pharmacokinetic properties?

Advanced protocols include:

  • Plasma protein binding assays (equilibrium dialysis or ultrafiltration).
  • Metabolic stability tests using liver microsomes.
  • Caco-2 cell monolayers to predict intestinal absorption .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-Methoxyphenyl)methyl]-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(4-Methoxyphenyl)methyl]-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide

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